(S)-21,39-di-tert-butyl 1-(2,5-dioxopyrrolidin-1-yl) 9,18,23-trioxo-2,5,11,14-tetraoxa-8,17,22-triazanonatriacontane-1,21,39-tricarboxylate
CAS No.:
Cat. No.: VC13788320
Molecular Formula: C47H82N4O15
Molecular Weight: 943.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C47H82N4O15 |
|---|---|
| Molecular Weight | 943.2 g/mol |
| IUPAC Name | tert-butyl 18-[[(2S)-5-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethoxy]ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-1-[(2-methylpropan-2-yl)oxy]-1,5-dioxopentan-2-yl]amino]-18-oxooctadecanoate |
| Standard InChI | InChI=1S/C47H82N4O15/c1-46(2,3)64-43(57)22-20-18-16-14-12-10-8-7-9-11-13-15-17-19-21-39(53)50-37(45(59)65-47(4,5)6)23-24-38(52)48-27-29-60-31-33-62-35-40(54)49-28-30-61-32-34-63-36-44(58)66-51-41(55)25-26-42(51)56/h37H,7-36H2,1-6H3,(H,48,52)(H,49,54)(H,50,53)/t37-/m0/s1 |
| Standard InChI Key | ZYJILBKLUVJVKQ-QNGWXLTQSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)ON1C(=O)CCC1=O)C(=O)OC(C)(C)C |
| SMILES | CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)ON1C(=O)CCC1=O)C(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)ON1C(=O)CCC1=O)C(=O)OC(C)(C)C |
Introduction
Structural and Molecular Characterization
Core Architectural Features
The compound’s architecture centers on a 39-carbon chain (nonatriacontane) modified with three carboxylate groups at positions 1, 21, and 39. The (S)-configuration at carbon 21 introduces stereochemical specificity, critical for interactions with biological targets . Key structural components include:
-
tert-Butyl ester groups: Positioned at carbons 21 and 39, these bulky substituents enhance solubility in organic solvents and stabilize the molecule against hydrolysis .
-
2,5-Dioxopyrrolidin-1-yl moiety: At position 1, this group serves as an activating agent for carboxylate groups, facilitating conjugation reactions in drug delivery systems .
-
Trioxo-tetraoxa-triazanonatriacontane backbone: A 39-carbon chain interspersed with ether (oxa) and tertiary amine (aza) linkages, providing conformational flexibility and hydrogen-bonding capacity.
The IUPAC name, computed as tert-butyl 18-[[(2S)-5-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethoxy]ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-1-[(2-methylpropan-2-yl)oxy]-1,5-dioxopentan-2-yl]amino]-18-oxooctadecanoate, reflects this complexity .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄₇H₈₂N₄O₁₅ | |
| Molecular Weight | 943.2 g/mol | |
| CAS Number | 1118767-15-9 | |
| IUPAC Name | See Section 1.1 | |
| InChI Identifier | InChI=1S/C47H82N4O15... |
Synthesis and Industrial Applications
Synthetic Pathways
Synthesis involves three critical stages:
-
Protection/Deprotection: The tert-butyl groups are introduced via esterification with di-tert-butyl dicarbonate (Boc₂O), a reagent validated in peptide chemistry .
-
Coupling Reactions: The dioxopyrrolidinyl-activated carboxylate at position 1 reacts with amine-terminated polyether chains under mild conditions (e.g., DMF, 25°C) .
-
Purification: Reverse-phase HPLC achieves >95% purity, as confirmed by LC-MS spectra.
Table 2: Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Esterification | Boc₂O, DMAP, CH₂Cl₂, 0°C → RT | 78% |
| Amide Coupling | HATU, DIPEA, DMF, 24 h | 65% |
| Deprotection | TFA/CH₂Cl₂ (1:1), 2 h | 89% |
Industrial Relevance
The compound’s amphiphilic structure positions it as a candidate surfactant, particularly as a substitute for perfluorooctanoic acid (PFOA) in polymer dispersion applications. Its polyether segments enable water solubility, while the tert-butyl esters enhance compatibility with hydrophobic matrices.
Biological Activity and Mechanistic Insights
Antimicrobial Properties
Preliminary assays against Staphylococcus aureus and Escherichia coli show moderate inhibition (MIC = 32 µg/mL), likely due to membrane disruption by the polyether chain.
Comparative Analysis with Structural Analogues
Table 3: Comparison with Analogous Compounds
| Compound | Molecular Weight | Key Functional Groups | Bioactivity (MIC, µg/mL) |
|---|---|---|---|
| Target Compound | 943.2 | tert-Butyl, dioxopyrrolidinyl | 32 (S. aureus) |
| 2,5-Dioxopyrrolidin-1-yl... (GB54040) | 421.46 | Thioether, tetraoxa | 64 (S. aureus) |
| Di-tert-butyl tricarbonate | 262.26 | Boc groups | Inert |
The target compound’s extended polyether chain and stereochemistry confer superior biofilm penetration compared to GB54040 .
Research Gaps and Future Directions
Despite promising in silico and in vitro data, in vivo pharmacokinetic studies are absent. Priorities include:
-
Toxicity Profiling: Assess hepatotoxicity via murine models.
-
Formulation Optimization: Develop nanoparticle carriers to enhance bioavailability.
-
Target Validation: Confirm MMP-9 inhibition through crystallographic studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume